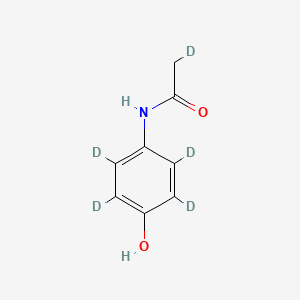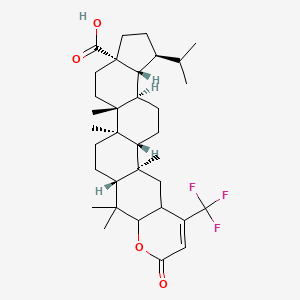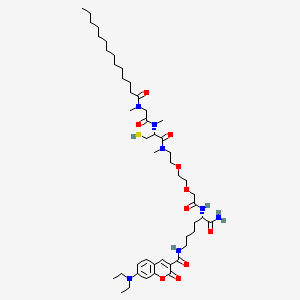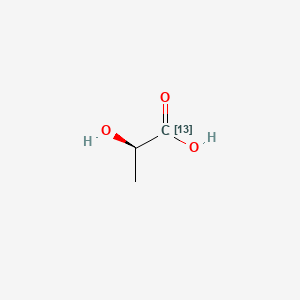
(2R)-2-hydroxy(113C)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-hydroxy(113C)propanoic acid, also known as lactic acid, is an organic compound with the molecular formula C3H6O3. It is a chiral molecule with two enantiomers, ®- and (S)-lactic acid. The this compound is the ®-enantiomer. Lactic acid is a key intermediate in various biochemical processes and is widely used in the food, pharmaceutical, and cosmetic industries.
準備方法
Synthetic Routes and Reaction Conditions
Lactic acid can be synthesized through several methods, including chemical synthesis and fermentation. The chemical synthesis involves the hydrolysis of lactonitrile, which is produced from acetaldehyde and hydrogen cyanide. The reaction conditions typically include acidic or basic hydrolysis to yield lactic acid.
Industrial Production Methods
Industrial production of lactic acid is primarily achieved through microbial fermentation. Various microorganisms, such as Lactobacillus species, are used to ferment carbohydrates like glucose, sucrose, or lactose. The fermentation process is carried out under controlled pH and temperature conditions to optimize yield and purity.
化学反応の分析
Types of Reactions
Lactic acid undergoes several types of chemical reactions, including:
Oxidation: Lactic acid can be oxidized to pyruvic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to propionic acid under specific conditions.
Esterification: Lactic acid reacts with alcohols to form lactate esters.
Polymerization: It can polymerize to form polylactic acid (PLA), a biodegradable polymer.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a metal catalyst.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Polymerization: Catalysts like tin(II) octoate are used under controlled temperature conditions.
Major Products
Pyruvic acid: from oxidation.
Propionic acid: from reduction.
Lactate esters: from esterification.
Polylactic acid (PLA): from polymerization.
科学的研究の応用
Lactic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various chemicals and polymers.
Biology: Plays a crucial role in cellular metabolism, particularly in anaerobic respiration.
Medicine: Used in the formulation of intravenous fluids and as a pH regulator in pharmaceuticals.
Industry: Employed in the production of biodegradable plastics, food preservatives, and cosmetics.
作用機序
Lactic acid exerts its effects through various mechanisms:
Metabolic Pathways: It is involved in the glycolysis pathway, where it is produced from pyruvate under anaerobic conditions.
Molecular Targets: Lactic acid acts on various enzymes and transporters involved in metabolic processes.
Pathways Involved: It plays a role in the Cori cycle, where it is transported to the liver and converted back to glucose.
類似化合物との比較
Lactic acid can be compared with other hydroxy acids like glycolic acid and citric acid:
Glycolic Acid: Similar in structure but has one less carbon atom. It is used in skincare products for its exfoliating properties.
Citric Acid: Contains three carboxyl groups and is widely used as a food additive and preservative.
Uniqueness: Lactic acid’s unique chiral nature and its role in both metabolic and industrial processes make it distinct from other hydroxy acids.
Similar Compounds
- Glycolic Acid
- Citric Acid
- Malic Acid
- Tartaric Acid
特性
分子式 |
C3H6O3 |
|---|---|
分子量 |
91.07 g/mol |
IUPAC名 |
(2R)-2-hydroxy(113C)propanoic acid |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m1/s1/i3+1 |
InChIキー |
JVTAAEKCZFNVCJ-DFXGSJBSSA-N |
異性体SMILES |
C[C@H]([13C](=O)O)O |
正規SMILES |
CC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



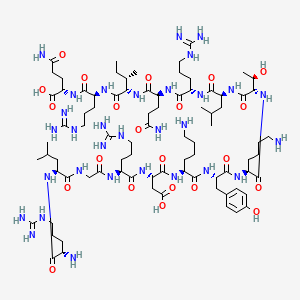

![2-[2-(2-Aminoethoxy)-4-[1-[[4-[tris[4-[[4-[3,4-bis(2-aminoethoxy)phenyl]pyridin-1-ium-1-yl]methyl]phenyl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]phenoxy]ethanamine;tetrachloride](/img/structure/B12380401.png)
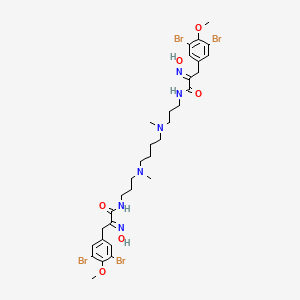

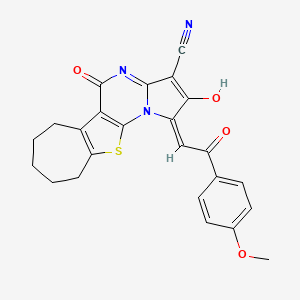
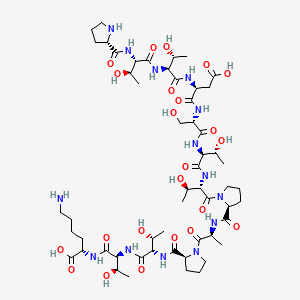
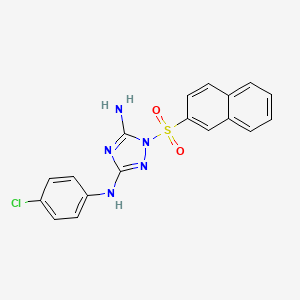

![[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)
